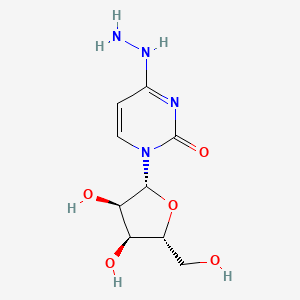

N4-Aminocytidine

Description

The exact mass of the compound N4-Aminocytidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N4-Aminocytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-Aminocytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4,6-8,14-16H,3,10H2,(H,11,12,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSRMDMJEZIUJX-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1NN)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40972813 | |

| Record name | Uridine 4-hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57294-74-3 | |

| Record name | Uridine 4-hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57294-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(4)-Aminocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057294743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 4-hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Aminocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Chessboard: An In-depth Technical Guide to N4-Aminocytidine Mutagenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Aminocytidine (N4-AC), a potent nucleoside analog, exhibits significant mutagenic properties across various biological systems. Its ability to induce specific base pair transitions has made it a valuable tool in mutagenesis research and a subject of interest in the context of antiviral drug development. This technical guide delineates the core mechanism of N4-Aminocytidine mutagenesis, from its cellular uptake and metabolic activation to its ambiguous base-pairing properties that ultimately lead to genetic alterations. We will explore the quantitative aspects of its incorporation and mutagenic efficiency, provide an overview of key experimental protocols, and present visual diagrams to elucidate the underlying molecular pathways.

The Mechanism of Action: A Tale of Tautomerization and Deception

The mutagenicity of N4-Aminocytidine stems from its metabolic conversion to N4-aminodeoxycytidine 5'-triphosphate (d(N4-AC)TP) and its subsequent incorporation into DNA during replication. The core of its mutagenic activity lies in the chemical nature of the N4-aminocytosine base, which can exist in two tautomeric forms: the common amino form and the less frequent imino form.[1][2] This tautomeric ambiguity allows it to mispair with purine bases, leading to specific point mutations.

The primary mutagenic outcome of N4-Aminocytidine incorporation is the induction of A:T to G:C transition mutations .[3][4] This occurs through a two-step process:

-

Incorporation opposite Adenine: In its rare imino tautomeric form, N4-aminocytosine can form a stable base pair with adenine. DNA polymerase can then incorporate d(N4-AC)TP opposite a template adenine.

-

Templating Guanine Incorporation: In the subsequent round of DNA replication, the incorporated N4-aminocytosine, now in its more stable amino form, will preferentially pair with guanine. This results in the insertion of a guanine opposite the analog, completing the A to G transition on one strand.

While its primary role is to substitute for thymine (pairing with adenine), N4-aminodeoxycytidine 5'-triphosphate can also be incorporated as a substitute for cytosine, pairing with guanine, albeit with different efficiencies.[3]

Metabolic Activation and Cellular Uptake

N4-Aminocytidine is readily taken up by cells, with an efficiency comparable to that of natural cytidine.[5][6] Once inside the cell, it undergoes a series of enzymatic modifications to become the active mutagen, N4-aminodeoxycytidine 5'-triphosphate. A proposed metabolic pathway in E. coli involves the formation of both d(N4-AC)TP and deoxycytidine 5'-triphosphate (dCTP).[5][6] The conversion of N4-aminocytidine to uridine, catalyzed by cytidine deaminase, can also occur, leading to the formation of dCTP.[5][6]

Quantitative Analysis of N4-Aminocytidine Mutagenesis

The efficiency of N4-aminodeoxycytidine 5'-triphosphate incorporation and its resulting mutagenic frequency have been quantified in various studies.

| Parameter | Organism/System | Value | Reference |

| Incorporation of [5-3H]N4-aminodeoxycytidine into DNA | E. coli WP2 (trp) | 0.01 to 0.07% of total nucleosides (dose-dependent) | [5][6] |

| Incorporation Rate of d(N4-AC)TP relative to dCTP (opposite G) | E. coli DNA polymerase I (large fragment) | 1/2 | [3] |

| Incorporation Rate of d(N4-AC)TP relative to dTTP (opposite A) | E. coli DNA polymerase I (large fragment) | 1/30 | [3] |

| Mutagenic Potency vs. N4-amino-2'-deoxycytidine | S. typhimurium TA100, E. coli WP2 uvrA | ~100-fold greater | [7][8] |

| Mutagenic Potency vs. N4-hydroxycytidine | S. typhimurium TA100, E. coli WP2 uvrA | >100-fold greater | [7][8] |

Experimental Protocols: A Methodological Overview

The study of N4-Aminocytidine mutagenesis involves a combination of microbiological, biochemical, and molecular biology techniques.

In Vivo Mutagenesis Assay (Bacterial Reverse Mutation Assay)

This assay measures the frequency of mutations that revert a mutant phenotype back to the wild type.

-

Strain Selection: Use bacterial strains with specific point mutations, such as Salmonella typhimurium TA100 (hisG46) or E. coli WP2 (trpE), which are sensitive to base-pair substitutions.[1][7][8]

-

Culture Preparation: Grow bacterial cultures to a specific density (e.g., ~4 x 10^8 cells/ml).

-

Treatment: Incubate the bacterial cultures with various concentrations of N4-Aminocytidine for a defined period.

-

Plating: Plate appropriate dilutions of the treated cultures on minimal glucose agar plates (to select for revertants) and complete medium plates (to determine total viable cell count).

-

Incubation and Colony Counting: Incubate the plates and count the number of revertant colonies and total colonies to calculate the mutation frequency.

In Vitro DNA Polymerase Assay

This assay directly measures the incorporation of N4-aminodeoxycytidine 5'-triphosphate by a DNA polymerase.

-

Template-Primer Design: Design a synthetic DNA template-primer with a specific sequence to study incorporation opposite a particular base.

-

Reaction Mixture: Prepare a reaction mixture containing the template-primer, a purified DNA polymerase (e.g., E. coli DNA polymerase I large fragment), dNTPs (including radiolabeled or fluorescently labeled d(N4-AC)TP), and the appropriate buffer.[3]

-

Reaction and Quenching: Initiate the reaction by adding the polymerase and incubate for a specific time. Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) to separate the extended primers. The intensity of the bands corresponding to the incorporation of the analog can be quantified to determine the incorporation efficiency.

HPLC Analysis of N4-Aminocytidine Metabolites

High-performance liquid chromatography (HPLC) is used to identify and quantify the intracellular metabolites of N4-Aminocytidine.[5][6]

-

Cell Culture and Treatment: Grow cells and treat them with radiolabeled ([5-3H]) N4-Aminocytidine.

-

DNA Extraction and Digestion: Isolate cellular DNA and enzymatically digest it to individual nucleosides.

-

HPLC Separation: Separate the nucleoside mixture using a suitable HPLC column and gradient.

-

Detection and Quantification: Use a radioactivity detector to identify and quantify the amount of [3H]N4-aminodeoxycytidine incorporated into the DNA.

The Tautomeric Equilibrium: The Heart of the Mutagenic Mechanism

The mutagenic potential of N4-Aminocytidine is fundamentally linked to the tautomeric equilibrium of its base, N4-aminocytosine.

Conclusion and Future Directions

N4-Aminocytidine is a powerful mutagen whose mechanism is well-characterized, primarily involving metabolic activation and tautomerization-induced mispairing during DNA replication. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers studying mutagenesis, DNA replication fidelity, and the development of nucleoside analog-based therapeutics. Future research may focus on the interaction of N4-aminodeoxycytidine 5'-triphosphate with different DNA polymerases, its potential for inducing mutations in non-dividing cells, and its application in targeted genome editing technologies. The structural basis for its ambiguous pairing, particularly within the active site of DNA polymerases, remains an area ripe for further investigation.

References

- 1. Direct-acting mutagenicity of N4-aminocytidine derivatives bearing alkyl groups at the hydrazino nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Tautomeric State of N4-Hydroxycytidine within Base-Paired RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutagenesis by N4-aminocytidine: induction of AT to GC transition and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mutagenic nucleoside analog N4-aminocytidine: metabolism, incorporation into DNA, and mutagenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. N4-aminocytidine, a nucleoside analog that has an exceptionally high mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N4-aminocytidine, a nucleoside analog that has an exceptionally high mutagenic activity - PMC [pmc.ncbi.nlm.nih.gov]

N4-Aminocytidine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Aminocytidine is a potent mutagenic nucleoside analog that has garnered significant interest in molecular biology and genetics research. Its ability to induce specific base pair transitions has made it a valuable tool for studying mutagenesis and DNA repair mechanisms. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of N4-Aminocytidine, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.

Discovery and Synthesis

The primary method for the synthesis of N4-Aminocytidine involves the reaction of cytidine with hydrazine, a reaction that is significantly enhanced by the presence of bisulfite. This bisulfite-mediated substitution of the N4-amino group of cytidine with hydrazine provides a direct route to N4-Aminocytidine. An improved method has been developed for the gram-scale preparation of crystalline N4-Aminocytidine, facilitating its broader application in research.

Synthesis of N4-Aminocytidine

The synthesis of N4-Aminocytidine from cytidine is a well-established procedure. The following diagram illustrates the chemical transformation:

N4-Aminocytidine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

N4-Aminocytidine is a potent mutagenic nucleoside analog of cytidine. Its ability to induce base-pair transitions has made it a valuable tool in mutagenesis studies and a subject of interest in antiviral and anticancer research. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activity of N4-Aminocytidine.

Core Chemical Properties and Structure

N4-Aminocytidine is a white to off-white solid.[1][] Key structural and physicochemical properties are summarized in the tables below.

Structural and Identification Data

| Property | Value | Reference |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylpyrimidin-2-one | [] |

| CAS Number | 57294-74-3 | [3] |

| Molecular Formula | C9H14N4O5 | [3][4] |

| Molecular Weight | 258.23 g/mol | [3][4] |

| Canonical SMILES | C1=CN(C(=O)N=C1NN)C2C(C(C(O2)CO)O)O | [4] |

| InChI Key | RSSRMDMJEZIUJX-ZRTZXPPTSA-N | [5] |

| Synonyms | N4-Amino-D-cytidine, 4-Hydrazino-1-pentofuranosyl-2(1H)-pyrimidinone, N-Aminocytidine | [3][4][6] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | >160°C (sublimes) | [7][8] |

| Boiling Point | 401.48°C (rough estimate) | [6][7] |

| Solubility | Slightly soluble in DMSO and water. Soluble in ether and alcohols. | [6][7][9] |

| Appearance | White to off-white powder/solid | [1][] |

| Purity | ≥95% to ≥98% (by HPLC) | [1][3][10] |

| Storage | Store at 2 - 8°C or <-15°C, keep container well closed, and keep dry. | [1][4][6] |

Experimental Protocols

Synthesis of N4-Aminocytidine

A well-established method for the synthesis of N4-Aminocytidine involves the reaction of cytidine with a reagent mixture of hydrazine, bisulfite, and a phosphate buffer at a neutral pH.[11] The addition of bisulfite significantly promotes the reaction.[12][13]

Gram-Scale Preparation of Crystalline N4-Aminocytidine: [11]

-

Reagent Preparation: Dissolve hydrazine hydrate (10 ml, 200 mmol), sodium bisulfite (0.5 g, 5 mmol), and sodium dihydrogen phosphate dihydrate (8 g, 32 mmol) in water (30 ml).

-

pH Adjustment: Adjust the solution to pH 7.3 by adding concentrated HCl (approximately 11 ml).

-

Reaction: Add cytidine (15 g, 62 mmol) to the solution and heat at 62°C for 4.5 hours.

-

Crystallization: Cool the solution in an ice bath and add a small amount of crystalline N4-aminocytidine as seeds to induce crystallization. Scratching the inside of the glass container with a spatula can facilitate crystal formation.

-

Isolation and Washing: After standing overnight at 4°C, collect the crystals by filtration. Wash the crystals sequentially with cold water (5 ml x 2), cold 50% methanol (30 ml x 2), methanol (50 ml x 2), and diethyl ether (50 ml x 3).

-

Recrystallization: Recrystallize the crude product (6 g) from water (16 ml) to yield colorless crystals of N4-aminocytidine hemihydrate (4.8 g; 29% theoretical yield). The purity of the product can be assessed by HPLC.

Biological Activity and Mechanism of Action

N4-Aminocytidine is a potent mutagen in bacteria (such as E. coli and Salmonella typhimurium) and phages.[3][12][13] Its mutagenic activity does not require metabolic activation by mammalian microsomal fractions.[12][13]

The primary mechanism of its mutagenicity involves its metabolic conversion and subsequent incorporation into DNA, leading to base-pair transitions.

Metabolic Pathway in E. coli

In E. coli, N4-Aminocytidine is metabolized into N4-aminodeoxycytidine 5'-triphosphate, which is then incorporated into DNA.[14][15] A competing pathway involves the deamination of N4-aminocytidine to uridine by cytidine deaminase.[15][16]

Metabolic pathway of N4-Aminocytidine in E. coli.

Mechanism of Mutagenesis

N4-aminodeoxycytidine 5'-triphosphate can be incorporated into DNA as a substitute for both cytosine and, to a lesser extent, thymine.[14] The incorporated N4-aminocytosine residue is then read as cytosine by DNA polymerase, leading to the incorporation of guanine opposite it. This process results in AT to GC transition mutations.[14]

Mechanism of N4-Aminocytidine induced mutagenesis.

Applications in Research

The potent and specific mutagenic activity of N4-Aminocytidine makes it a valuable tool for:

-

Inducing transition mutations: It is particularly useful for studying the effects of specific point mutations in microorganisms.[12][13]

-

Structure-activity relationship studies: As a modified nucleoside, it aids in understanding the interactions between nucleic acids and proteins.[17]

-

Drug development: Its ability to interfere with nucleic acid metabolism and protein synthesis suggests its potential as a lead compound for antiviral or anticancer agents.[]

This document is intended for research purposes only and not for personal or veterinary use.[4]

References

- 1. alfa-labotrial.com [alfa-labotrial.com]

- 3. scbt.com [scbt.com]

- 4. N4-Aminocytidine | 57294-74-3 | NA07954 | Biosynth [biosynth.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. N4-AMINOCYTIDINE CAS#: 57294-74-3 [m.chemicalbook.com]

- 8. N4-AMINOCYTIDINE | 57294-74-3 [chemicalbook.com]

- 9. aniara.com [aniara.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. academic.oup.com [academic.oup.com]

- 13. N4-aminocytidine, a nucleoside analog that has an exceptionally high mutagenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mutagenesis by N4-aminocytidine: induction of AT to GC transition and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Mutagenic nucleoside analog N4-aminocytidine: metabolism, incorporation into DNA, and mutagenesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N4-aminocytidine, a nucleoside analog that has an exceptionally high mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N4-Aminocytidine and Its Impact on DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological effects of the nucleoside analog N4-aminocytidine on DNA. It covers its metabolism, incorporation into the genome, and the resulting molecular consequences, including mutagenesis during DNA replication and potential impacts on transcription. The information is compiled from peer-reviewed scientific literature to support research and development in relevant fields.

Metabolism and Cellular Uptake of N4-Aminocytidine

N4-aminocytidine is a potent mutagen that exerts its effects by being incorporated into cellular DNA.[1] Its uptake and metabolic activation are critical first steps in its mechanism of action. Studies in Escherichia coli have shown that the uptake of N4-aminocytidine by the cells is as efficient as that of the natural nucleoside, cytidine.[1][2] Once inside the cell, N4-aminocytidine is metabolized into its active form, N4-aminodeoxycytidine 5'-triphosphate (dCamTP).[3]

A proposed metabolic pathway in E. coli suggests two main routes.[2] The primary pathway for its mutagenic action involves the conversion to N4-aminodeoxycytidine triphosphate, which can then be incorporated into DNA. A secondary pathway involves the deamination of N4-aminocytidine by cytidine deaminase, converting it into uridine, which can then enter the standard nucleotide salvage pathway.[2]

Incorporation into DNA and Resulting Mutagenesis

The primary biological effect of N4-aminocytidine is its potent mutagenicity, which has been observed in a wide range of organisms, including bacteria, bacteriophages, and eukaryotic cells.[1][4][5] This mutagenic activity is directly linked to the incorporation of its deoxyribonucleoside triphosphate form into the DNA strand during replication.[1][2]

Mechanism of Mutagenic Action

The mutagenicity of N4-aminocytidine stems from the ambiguous base-pairing properties of N4-aminocytosine. Due to tautomerization between its amino and imino forms, it can be misincorporated into the nascent DNA strand.[6] Specifically, it is known to cause AT-to-GC transition mutations.[3][7][8]

The proposed two-step mechanism for this transition is as follows:

-

Incorporation opposite Adenine: During DNA replication, dCamTP can be incorporated opposite an adenine (A) residue in the template strand, effectively substituting for thymine (T).

-

Guanine Pairing in Subsequent Replication: In the next round of replication, the incorporated N4-aminocytosine in the template strand preferentially pairs with guanine (G), leading to the insertion of a cytosine (C) in the newly synthesized strand. This completes the A:T to G:C transition.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20180087046A1 - Vector-based mutagenesis system - Google Patents [patents.google.com]

- 4. pnas.org [pnas.org]

- 5. journals.asm.org [journals.asm.org]

- 6. biorxiv.org [biorxiv.org]

- 7. nig.ac.jp [nig.ac.jp]

- 8. Mutagenesis by N4-aminocytidine: induction of AT to GC transition and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

N4-Aminocytidine: A Technical Guide for Genetic Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-Aminocytidine (N4-aC) is a potent cytidine analog that serves as a valuable tool in genetic research, primarily recognized for its strong mutagenic properties. This technical guide provides an in-depth overview of N4-aC, its mechanism of action, and its applications in molecular biology and drug development. The document includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of its use as a research tool.

Introduction

N4-Aminocytidine is a synthetic nucleoside analog of cytidine where the amino group at the N4 position is replaced by a hydrazino group.[1] This modification significantly alters its base-pairing properties, leading to its primary application as a potent mutagen.[2][3] When introduced into biological systems, N4-aC is metabolized into its triphosphate form and can be incorporated into nucleic acids by polymerases, inducing specific base transitions.[4][5] This characteristic makes it a useful agent for inducing mutations in a controlled manner for genetic studies.

Mechanism of Action

The primary mechanism of N4-Aminocytidine's mutagenic activity lies in its metabolic conversion and subsequent misincorporation during DNA replication.

-

Metabolic Activation: In vivo, N4-aminocytidine is converted into N4-aminodeoxycytidine 5'-triphosphate (N4-adCTP).[4][6]

-

Ambiguous Base Pairing: During DNA synthesis, DNA polymerase can incorporate N4-adCTP opposite guanine (G), mimicking deoxycytidine triphosphate (dCTP). More significantly, it can also be incorporated opposite adenine (A), acting as an analog of thymidine triphosphate (dTTP), albeit with lower efficiency.[5][7]

-

Induction of Transitions: The incorporation of N4-aminocytosine opposite adenine leads to an A:N4-aC base pair. In subsequent rounds of replication, the N4-aminocytosine in the template strand will preferentially pair with guanine, resulting in a stable G-C pair. This overall process leads to an A-T to G-C transition mutation.[5]

The tautomerization between the amino and imino forms of the N4-aminocytosine base is believed to be the underlying reason for its ambiguous base-pairing properties.[8]

Quantitative Data

The mutagenic potency and incorporation efficiency of N4-Aminocytidine and its derivatives have been quantified in several studies.

| Parameter | Organism/System | Value | Reference |

| Mutagenic Potency | S. typhimurium & E. coli | Two orders of magnitude greater than N4-amino-2'-deoxycytidine | [2][3] |

| Mutagenic Potency | S. typhimurium & E. coli | More than two orders of magnitude greater than N4-hydroxycytidine | [2][3] |

| Incorporation Rate (N4-adCTP vs dCTP) | E. coli DNA Polymerase I | 1/2 | [5] |

| Incorporation Rate (N4-adCTP vs dTTP) | E. coli DNA Polymerase I | 1/30 | [5] |

| Incorporation into DNA (in vivo) | E. coli | 0.01% to 0.07% of total nucleosides (dose-dependent) | [4][6] |

Experimental Protocols

In Vivo Mutagenesis in E. coli

This protocol describes a general method for inducing mutations in E. coli using N4-Aminocytidine.

Materials:

-

E. coli strain of interest (e.g., WP2 trp)

-

Luria-Bertani (LB) broth

-

Phosphate-buffered saline (PBS)

-

N4-Aminocytidine solution (stock concentration, e.g., 10 mM in water or DMSO)

-

Spectrophotometer

-

Shaking incubator

-

Centrifuge and appropriate tubes

-

Plates with selective media for screening mutants

Procedure:

-

Culture Preparation: Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth. Incubate overnight at 37°C with shaking.

-

Subculturing: The next day, dilute the overnight culture 1:100 into fresh LB broth. Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6).

-

N4-Aminocytidine Treatment: Add N4-Aminocytidine to the culture to the desired final concentration (e.g., 10 µM). A dose-response curve may be necessary to determine the optimal concentration for the specific strain and desired mutation frequency.[4]

-

Incubation: Continue to incubate the culture at 37°C with shaking for a period that allows for at least one to two cell divisions (e.g., 60-120 minutes).

-

Cell Harvesting and Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and wash the cell pellet twice with sterile PBS to remove any remaining N4-Aminocytidine.

-

Plating for Mutants: Resuspend the final cell pellet in a small volume of PBS. Plate appropriate dilutions of the cell suspension onto selective media to screen for the desired mutant phenotype. Also, plate dilutions on non-selective media to determine the total viable cell count.

-

Analysis: Incubate the plates at the appropriate temperature until colonies appear. Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells.

In Vitro DNA Polymerase Fidelity Assay (Theoretical Protocol)

This protocol outlines a theoretical approach to assess the fidelity of a DNA polymerase when incorporating N4-adCTP, based on established fidelity assays.[9][10]

Materials:

-

Purified DNA polymerase

-

DNA template with a known sequence (e.g., a gapped circular plasmid containing a reporter gene like lacZα)

-

Primer complementary to the template

-

dNTPs (dATP, dGTP, dCTP, dTTP)

-

N4-aminodeoxycytidine 5'-triphosphate (N4-adCTP)

-

Reaction buffer appropriate for the DNA polymerase

-

DTT, MgCl2

-

DNA ligase

-

Competent E. coli cells for transformation (e.g., for blue-white screening)

-

X-gal and IPTG for blue-white screening

Procedure:

-

Template-Primer Annealing: Anneal the primer to the gapped DNA template.

-

Reaction Setup: Prepare reaction mixtures containing the annealed template-primer, DNA polymerase buffer, DTT, and MgCl2.

-

Nucleotide Conditions: Set up parallel reactions with different nucleotide compositions:

-

Control: Equimolar concentrations of all four standard dNTPs.

-

Experimental: Equimolar concentrations of dATP, dGTP, dTTP, and a specific concentration of N4-adCTP in place of or in addition to dCTP. Varying the ratio of N4-adCTP to dCTP and dTTP can be used to probe misincorporation.

-

-

Polymerase Reaction: Add the DNA polymerase to each reaction mixture and incubate at the optimal temperature for the enzyme to allow for gap-filling synthesis.

-

Ligation: After the synthesis step, add DNA ligase to seal the nick and generate a closed circular plasmid.

-

Transformation: Transform the ligated plasmids into competent E. coli cells.

-

Screening and Analysis: Plate the transformed cells on media containing X-gal and IPTG. The frequency of mutations in the lacZα gene can be determined by the ratio of white (mutant) to blue (wild-type) colonies. The nature of the mutations can be determined by sequencing the plasmids from the white colonies.

Other Potential Applications

While primarily used as a mutagen, the unique properties of N4-Aminocytidine suggest potential for other applications in genetic research and drug development.

-

Antiviral Research: Nucleoside analogs are a cornerstone of antiviral therapy. The related compound N4-hydroxycytidine has demonstrated broad-spectrum antiviral activity.[11] Although direct evidence for N4-aminocytidine as a potent antiviral is limited, its ability to be incorporated into nucleic acids suggests it could be explored as a viral mutagen to induce error catastrophe in RNA viruses.

-

Probing Polymerase Active Sites: The incorporation kinetics of N4-adCTP by different DNA and RNA polymerases could provide insights into the steric and chemical constraints of their active sites.[12] By comparing the efficiency of incorporation of N4-adCTP versus natural nucleotides, researchers can study the fidelity and substrate specificity of various polymerases.

Conclusion

N4-Aminocytidine is a powerful and specific tool for inducing A-T to G-C transitions in genetic research. Its well-characterized mechanism of action allows for its application in a variety of in vivo and potentially in vitro mutagenesis studies. While its use in other areas of genetic research is less explored, its properties as a nucleoside analog present opportunities for future investigations into polymerase function and antiviral strategies. This guide provides a foundational understanding for researchers looking to employ N4-Aminocytidine in their experimental designs.

References

- 1. N4-aminocytidine: formation, reactivity, and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N4-aminocytidine, a nucleoside analog that has an exceptionally high mutagenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N4-aminocytidine, a nucleoside analog that has an exceptionally high mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Mutagenesis by N4-aminocytidine: induction of AT to GC transition and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutagenic nucleoside analog N4-aminocytidine: metabolism, incorporation into DNA, and mutagenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ambiguous incorporation of N4-aminodeoxycytidine 5'-triphosphate to DNA synthesized in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct-acting mutagenicity of N4-aminocytidine derivatives bearing alkyl groups at the hydrazino nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasmid-based lacZα assay for DNA polymerase fidelity: application to archaeal family-B DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arep.med.harvard.edu [arep.med.harvard.edu]

- 11. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-specific incorporation of probes into RNA polymerase by unnatural-amino-acid mutagenesis and Staudinger-Bertozzi ligation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Studies on N4-Aminocytidine Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the mutagenic properties of N4-Aminocytidine, a potent nucleoside analog mutagen. The document synthesizes data from seminal studies, detailing the molecular mechanisms of action, quantitative mutagenic effects, and the experimental protocols used for its evaluation.

Executive Summary

N4-Aminocytidine (4-aminocytidine) is a powerful mutagenic agent in various organisms, including bacteria and bacteriophages.[1][2][3] Early research established that its mutagenicity stems from its metabolic conversion into N4-aminodeoxycytidine 5'-triphosphate, which is subsequently incorporated into DNA during replication.[1][4] This analog exhibits ambiguous base-pairing properties, capable of pairing with both guanine (acting as a cytosine analog) and, significantly, adenine (acting as a thymine analog).[1] This dual-pairing potential is the primary driver for its potent induction of A:T to G:C transition mutations.[1][5] Studies have demonstrated a direct, linear relationship between the extent of its incorporation into the bacterial genome and the resulting mutation frequency.[4][6]

Molecular Mechanism of Mutagenicity

The mutagenic activity of N4-Aminocytidine is not direct; it requires intracellular metabolic activation and subsequent interaction with the DNA replication machinery.

2.1 Metabolic Activation and Incorporation

Once taken up by the cell, which it does as efficiently as natural cytidine, N4-Aminocytidine is metabolized into its active form, N4-aminodeoxycytidine 5'-triphosphate (d(4-NH2)CTP).[4] This process is depicted in the metabolic pathway diagram below. This nucleotide analog is then recognized by DNA polymerase and incorporated into the newly synthesized DNA strand.[1]

A secondary metabolic pathway involves the deamination of N4-Aminocytidine by cytidine deaminase, which converts it into uridine and hydrazine.[4] This suggests a detoxification route within the cell.

Caption: Metabolic pathways of N4-Aminocytidine in E. coli.

2.2 Ambiguous Base Pairing and Mutational Outcome

The core of N4-Aminocytidine's mutagenicity lies in its ability to mispair during DNA replication. An in vitro study using the large fragment of E. coli DNA polymerase I demonstrated this dual-pairing capability.[1]

-

As a Cytosine Analog: The N4-aminocytosine base can pair with guanine. It is efficiently incorporated as a substitute for cytosine.[1]

-

As a Thymine Analog: Crucially, it can also be incorporated opposite adenine, effectively mimicking thymine, albeit at a lower frequency.[1]

This misincorporation opposite adenine initiates an A:T to G:C transition. During the subsequent round of DNA replication, the incorporated N4-aminocytosine residue in the template strand will preferentially direct the incorporation of guanine.[1] This locks in the mutation, converting the original A:T base pair to a G:C pair. This mechanism is responsible for the exclusive A:T to G:C transitions observed in studies with bacteriophage φX174.[1]

Caption: A:T to G:C transition mutation by N4-Aminocytidine.

Quantitative Data Presentation

The mutagenic potency and biochemical behavior of N4-Aminocytidine have been quantified in several early studies. The data below is summarized for comparative analysis.

Table 1: Mutagenic Potency in Bacterial and Phage Systems

| System | Strain / Mutant | Observation | Reference |

|---|---|---|---|

| Bacteria | S. typhimurium TA100, TA1535 | Strong mutagenic activity | [2][3] |

| Bacteria | E. coli WP2 uvrA | Strong mutagenic activity | [2][3] |

| Phage | φX174 am3 | Induced reversion to wild type | [1][3] |

| Comparison | N4-Aminocytidine vs. N4-amino-2'-deoxycytidine | ~100-fold greater potency | [3] |

| Comparison | N4-Aminocytidine vs. N4-hydroxycytidine | >100-fold greater potency |[3] |

Table 2: In Vitro Incorporation by E. coli DNA Polymerase I

| Substrate | Template Base | Incorporation Relative to Natural Nucleotide | Reference |

|---|---|---|---|

| d(4-NH2)CTP | Guanine | 1/2 the rate of dCTP | [1] |

| d(4-NH2)CTP | Adenine | 1/30 the rate of dTTP |[1] |

Table 3: In Vivo Incorporation and Mutagenesis in E. coli WP2 (trp-)

| N4-Aminocytidine Dose | N4-aminodeoxycytidine in DNA (% of total nucleosides) | Relationship to Mutation Frequency | Reference |

|---|

| Dose-dependent | 0.01% to 0.07% | Linear relationship observed |[4] |

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of N4-Aminocytidine's mutagenicity.

4.1 Bacterial Reverse Mutation Assay (Ames Test)

This assay was used to demonstrate the potent mutagenic activity of N4-Aminocytidine in bacteria.[2][3]

-

Principle: The Ames test measures the ability of a chemical to induce reverse mutations (reversions) in histidine-requiring (his⁻) strains of Salmonella typhimurium, allowing them to grow on a histidine-free medium.[7][8]

-

Strains Used: S. typhimurium strains TA100 and TA1535, which are designed to detect base-pair substitutions, were commonly used.[2][3] The E. coli WP2 uvrA strain was also employed.[2] These strains contain mutations that increase their sensitivity to mutagens, such as defects in DNA excision repair and lipopolysaccharide cell walls.[8][9]

-

Methodology:

-

Preparation: Overnight cultures of the bacterial tester strains are grown.

-

Exposure: A specific number of bacteria (e.g., 1-2 x 10⁸ cells) are mixed in a tube with various concentrations of N4-Aminocytidine. For detecting mutagens that require metabolic activation, a rat liver homogenate (S9 fraction) is included; however, N4-Aminocytidine was found to be a direct-acting mutagen and did not require the S9 mix.[3]

-

Plating: The mixture is combined with molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutagenesis to occur) and poured onto a minimal glucose agar plate (histidine-free).

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of visible revertant colonies (his⁺) on each plate is counted. A dose-dependent increase in the number of revertant colonies compared to a solvent control plate indicates a mutagenic effect.

-

Caption: Generalized workflow of the Ames Test for mutagenicity.

4.2 In Vitro DNA Polymerase Incorporation Assay

This protocol was used to determine the molecular basis of N4-Aminocytidine's mutagenicity by assessing the incorporation of its deoxyribonucleoside triphosphate form opposite different template bases.[1]

-

Principle: To measure the efficiency and fidelity of d(4-NH2)CTP incorporation by a DNA polymerase using synthetic polynucleotide templates.

-

Materials:

-

E. coli DNA Polymerase I, large fragment (Klenow fragment).

-

Synthetic polynucleotide templates (e.g., poly(dA-dT) or homopolymers).

-

Radiolabeled nucleotides (e.g., [³H]d(4-NH2)CTP) and unlabeled dNTPs.

-

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the buffer, DNA polymerase, a polynucleotide template, and the required dNTPs, including the test analog d(4-NH2)CTP (often radiolabeled for detection).

-

Initiation and Incubation: The reaction is initiated and incubated at 37°C for a defined period to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized, acid-insoluble polynucleotide is precipitated (e.g., using trichloroacetic acid).

-

Quantification: The precipitate is collected on a filter, and the amount of incorporated radiolabeled nucleotide is measured using liquid scintillation counting.

-

Analysis: The rate of incorporation of d(4-NH2)CTP is compared to the incorporation rates of the natural nucleotides (dCTP and dTTP) under identical conditions to determine its relative efficiency as a substitute for C and T.

-

4.3 Analysis of N4-Aminocytidine Incorporation into Bacterial DNA

This method quantified the amount of the mutagen that becomes part of the cellular DNA, allowing for correlation with mutation frequency.[4]

-

Principle: To isolate total DNA from bacteria treated with radiolabeled N4-Aminocytidine and use high-pressure liquid chromatography (HPLC) to separate and quantify the resulting nucleosides after enzymatic digestion.

-

Materials:

-

[5-³H]N4-aminocytidine.

-

E. coli cells (e.g., WP2 trp⁻).

-

Enzymes for DNA digestion: DNase I, nuclease P1, and bacterial alkaline phosphatase.

-

HPLC system with a reverse-phase column.

-

-

Methodology:

-

Cell Culture and Treatment: E. coli cells are cultured in a medium containing [³H]N4-aminocytidine for a specific duration.

-

DNA Isolation: Cells are harvested, and total DNA is isolated and purified, ensuring removal of RNA and protein contaminants.

-

Enzymatic Digestion: The purified DNA is enzymatically hydrolyzed completely into its constituent deoxyribonucleosides.

-

HPLC Analysis: The resulting nucleoside mixture is injected into an HPLC system. The nucleosides are separated based on their physicochemical properties.

-

Quantification: The eluent is monitored by UV absorbance to identify the natural deoxyribonucleosides. Fractions are collected and analyzed by liquid scintillation counting to detect and quantify the radiolabeled [³H]N4-aminodeoxycytidine. The amount is expressed as a percentage of the total nucleosides.

-

References

- 1. Mutagenesis by N4-aminocytidine: induction of AT to GC transition and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N4-aminocytidine, a nucleoside analog that has an exceptionally high mutagenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N4-aminocytidine, a nucleoside analog that has an exceptionally high mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenic nucleoside analog N4-aminocytidine: metabolism, incorporation into DNA, and mutagenesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mutagenic nucleoside analog N4-aminocytidine: metabolism, incorporation into DNA, and mutagenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. nelsonlabs.com [nelsonlabs.com]

- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

N4-Aminocytidine Incorporation into Nucleic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Aminocytidine (N4-aC) is a cytidine analog characterized by the substitution of the exocyclic N4-amino group with a hydrazino group. This modification confers upon it potent mutagenic properties and has positioned it as a molecule of interest in antiviral and anticancer research. This technical guide provides a comprehensive overview of the incorporation of N4-aC into both DNA and RNA, detailing its mechanism of action, biological consequences, and the experimental methodologies used for its study. Particular emphasis is placed on its role as a mutagen, its potential as a therapeutic agent, and the cellular pathways it perturbs. This document is intended to serve as a core resource for researchers and professionals in the fields of molecular biology, virology, oncology, and drug development.

Introduction

N4-aminocytidine is a potent mutagen in various organisms, including bacteria, bacteriophages, and mammalian cells.[1][2] Its biological activity stems from its intracellular conversion to its triphosphate form and subsequent incorporation into nucleic acids by polymerases. The ambiguous base-pairing properties of the resulting N4-aminocytosine in the nucleic acid template are the primary driver of its mutagenic effects.

Metabolism and Incorporation into Nucleic Acids

Cellular Uptake and Metabolism

N4-aminocytidine is readily taken up by cells, with an efficiency comparable to that of natural cytidine.[3] Once inside the cell, it is metabolized into its active triphosphate forms, N4-aminocytidine triphosphate (N4-aCTP) for RNA synthesis and N4-aminodeoxycytidine triphosphate (d(N4-aC)TP) for DNA synthesis. A proposed metabolic pathway in E. coli involves the conversion of N4-aminocytidine to both d(N4-aC)TP and deoxycytidine triphosphate (dCTP), the latter through a deamination step that converts N4-aminocytidine to uridine.[3]

Figure 1. Proposed metabolic pathway of N4-Aminocytidine in E. coli.[3]

Incorporation into DNA

The deoxyribonucleoside triphosphate analog, d(N4-aC)TP, is recognized as a substrate by DNA polymerases. Studies with E. coli DNA polymerase I and mammalian DNA polymerase alpha have shown that d(N4-aC)TP can be incorporated into a growing DNA strand.[1][2][4] This incorporation is ambiguous:

-

As a Cytosine Analog: d(N4-aC)TP can be incorporated opposite a guanine (G) residue in the template strand.

-

As a Thymine Analog: d(N4-aC)TP can also be incorporated, albeit with lower efficiency, opposite an adenine (A) residue.[4]

Once incorporated, the N4-aminocytosine residue in the template DNA can direct the incorporation of guanine during subsequent replication cycles.[4] This dual-coding potential is the molecular basis for its potent mutagenic activity, primarily inducing AT-to-GC transition mutations.[4]

Incorporation into RNA

While direct studies on the enzymatic incorporation of N4-aCTP into RNA by RNA polymerases are limited, it is hypothesized to be a substrate for these enzymes, given its structural similarity to cytidine triphosphate and the known promiscuity of many viral RNA-dependent RNA polymerases (RdRPs). The incorporation of N4-aCTP into viral RNA is the proposed mechanism of action for the antiviral activity of the related compound, N4-hydroxycytidine.

Biological Effects and Therapeutic Potential

Mutagenesis

The incorporation of N4-aminocytidine into DNA leads to a significant increase in mutation frequency. In bacteria, it is a potent mutagen, inducing AT-to-GC transitions.[4] Studies in mammalian cells have also demonstrated its mutagenic potential, leading to mutations that confer drug resistance.[2] The mutagenic potency of N4-aminocytidine is reported to be significantly higher than that of N4-amino-2'-deoxycytidine and N4-hydroxycytidine in bacterial systems.[5]

Antiviral Activity

The related compound, β-d-N4-hydroxycytidine (NHC), the active form of the prodrug molnupiravir, exhibits broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses.[3][6] The proposed mechanism of action is the incorporation of its triphosphate form into the viral RNA by the viral RdRP. This leads to an accumulation of mutations in the viral genome, a phenomenon known as "lethal mutagenesis," ultimately inhibiting viral replication.[6] Given the structural and functional similarities, N4-aminocytidine is also being investigated for its potential antiviral properties.

Anticancer Potential

The mutagenic and cytotoxic properties of N4-aminocytidine suggest its potential as an anticancer agent. By incorporating into the DNA of rapidly dividing cancer cells, it could induce a high mutational load, leading to cell cycle arrest and apoptosis. However, specific data on the anticancer activity of N4-aminocytidine, such as IC50 values against various cancer cell lines, is currently limited in the public domain and requires further investigation.

Quantitative Data

Table 1: Incorporation of N4-Aminodeoxycytidine Triphosphate into DNA by E. coli DNA Polymerase I

| Parameter | Value | Reference |

| Incorporation relative to dCTP (opposite G) | 1/2 | [7] |

| Incorporation relative to dTTP (opposite A) | 1/30 | [7] |

| Incorporation of d(N4-aC)TP opposite A (relative to dTTP) | 4% | [2] |

Table 2: Mutagenic and Cytotoxic Properties of N4-Aminocytidine and Related Compounds

| Compound | Organism/Cell Line | Effect | Potency | Reference |

| N4-Aminocytidine | S. typhimurium, E. coli | Mutagenesis | Potent | [5] |

| N4-Aminocytidine | Mouse FM3A cells | Mutagenesis (Ouabain resistance) | Induces mutation | [2] |

| β-d-N4-hydroxycytidine | Murine Hepatitis Virus | Antiviral | EC50 = 0.17 µM | [4] |

| β-d-N4-hydroxycytidine | MERS-CoV | Antiviral | EC50 = 0.56 µM | [4] |

Experimental Protocols

Synthesis of N4-Aminocytidine

A common method for the synthesis of N4-aminocytidine involves the reaction of cytidine with hydrazine, a reaction that is significantly promoted by the addition of bisulfite.[5]

Protocol:

-

Dissolve cytidine in an aqueous solution.

-

Add a less-than-stoichiometric amount of sodium bisulfite.

-

Add hydrazine hydrate and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the product by column chromatography on silica gel.

Synthesis of N4-Aminocytidine Triphosphate (N4-aCTP)

The synthesis of nucleoside triphosphates can be achieved through several methods, including the Ludwig-Eckstein reaction. This involves the reaction of the protected nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by oxidation and pyrophosphorylation. A detailed, step-by-step protocol for the specific synthesis of N4-aCTP would require adaptation from general nucleoside triphosphate synthesis protocols.

In Vitro DNA Incorporation Assay

This assay is used to determine the efficiency and fidelity of d(N4-aC)TP incorporation by a DNA polymerase.

Protocol:

-

Prepare a reaction mixture containing a DNA template-primer, DNA polymerase, reaction buffer, dATP, dGTP, dCTP (or d(N4-aC)TP), and radiolabeled dTTP (e.g., [α-³²P]dTTP).

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate the reaction at the optimal temperature for the polymerase.

-

Stop the reaction by adding EDTA.

-

Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled DNA products by autoradiography and quantify the incorporation.

In Vitro RNA Incorporation Assay (Adapted for N4-aCTP)

This protocol is adapted from standard in vitro transcription protocols and can be used to assess the incorporation of N4-aCTP into RNA by an RNA polymerase like T7 RNA polymerase.

Figure 2. Workflow for in vitro RNA incorporation of N4-aCTP.

Protocol:

-

Assemble the transcription reaction on ice, containing:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Transcription buffer

-

ATP, GTP, UTP

-

N4-aCTP (at varying concentrations)

-

(Optional) A radiolabeled NTP for tracking incorporation

-

-

Incubate the reaction at 37°C for 2 hours.

-

Treat the reaction with DNase I to remove the DNA template.

-

Purify the synthesized RNA using a column-based method or phenol-chloroform extraction followed by ethanol precipitation.

-

Analyze the RNA product by denaturing PAGE to confirm the synthesis of full-length transcripts.

-

To quantify the incorporation of N4-aC, digest the RNA to nucleosides and analyze by HPLC or LC-MS/MS.

Detection and Quantification of N4-Aminocytidine in Nucleic Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of modified nucleosides in DNA and RNA.

Protocol:

-

Isolate the nucleic acid (DNA or RNA) from cells or from an in vitro reaction.

-

Enzymatically digest the nucleic acid to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

-

Separate the nucleosides by reverse-phase high-performance liquid chromatography (HPLC).

-

Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. A specific precursor-to-product ion transition for N4-aminocytidine would be used for its selective detection and quantification against a standard curve.

Cellular Signaling Pathways

The incorporation of N4-aminocytidine into genomic DNA can be recognized as DNA damage, which is expected to trigger cellular DNA damage response (DDR) pathways. While direct evidence for specific pathway activation by N4-aC is an area of active research, it is plausible that its incorporation would lead to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases, central regulators of the DDR.

Figure 3. Hypothesized DNA damage response pathway activated by N4-aC incorporation.

Activation of these pathways would lead to the phosphorylation of downstream targets such as Chk1 and Chk2, resulting in cell cycle arrest to allow for DNA repair, or the induction of apoptosis if the damage is too extensive. Further research is needed to elucidate the specific signaling cascades initiated by N4-aC incorporation.

Conclusion

N4-aminocytidine is a powerful tool for studying mutagenesis and has emerging potential in therapeutic applications. Its ability to be incorporated into both DNA and RNA and its ambiguous base-pairing properties make it a unique molecular probe and a potential lead compound for antiviral and anticancer drug development. The methodologies outlined in this guide provide a framework for the synthesis, incorporation, and detection of N4-aminocytidine, enabling further research into its biological effects and therapeutic utility. Future studies should focus on elucidating the precise mechanisms of its incorporation into RNA, its efficacy against a broader range of viruses and cancer cell lines, and the detailed cellular signaling pathways that are modulated by its presence in nucleic acids.

References

- 1. N4-aminocytidine, a nucleoside analog that has an exceptionally high mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of mutation in mouse FM3A cells by N4-aminocytidine-mediated replicational errors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broad-spectrum Antiviral Inhibits SARS-CoV-2 | Division of Immunology [health.uct.ac.za]

- 4. Small-Molecule Antiviral β-d- N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N4-aminocytidine, a nucleoside analog that has an exceptionally high mutagenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutagenesis by N4-aminocytidine: induction of AT to GC transition and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

N4-Aminocytidine: A Technical Guide to Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Aminocytidine is a potent mutagenic nucleoside analog that has been a subject of interest in molecular biology and toxicology. Its mechanism of action is primarily attributed to its incorporation into nucleic acids, leading to base pair transitions. Understanding the cellular uptake and metabolic activation of N4-Aminocytidine is crucial for elucidating its biological effects and exploring its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport and metabolic fate of N4-Aminocytidine, with a focus on quantitative data and experimental methodologies.

Cellular Uptake of N4-Aminocytidine

The entry of N4-Aminocytidine into cells is a critical first step for its biological activity. As a nucleoside analog, it is expected to utilize the cell's natural nucleoside transport systems.

Transport Mechanisms

In prokaryotic systems such as E. coli, the uptake of N4-Aminocytidine has been observed to be as efficient as that of the natural nucleoside, cytidine.[1][2] This suggests that N4-Aminocytidine is recognized and transported by bacterial nucleoside transporters.

Intracellular Metabolism of N4-Aminocytidine

Once inside the cell, N4-Aminocytidine undergoes metabolic activation to exert its biological effects. The primary metabolic pathways involve phosphorylation and, in some organisms, deamination.

Metabolic Pathways

Two main metabolic pathways for N4-Aminocytidine have been identified, primarily from studies in E. coli:

-

Phosphorylation Pathway: N4-Aminocytidine is likely metabolized into its corresponding deoxyribonucleotide triphosphate, N4-aminodeoxycytidine 5'-triphosphate (dCamTP).[5] This activated form can then be incorporated into DNA during replication.

-

Deamination Pathway: In E. coli, a significant portion of N4-Aminocytidine is converted to uridine and hydrazine, a reaction catalyzed by cytidine deaminase.[1][2] Uridine can then enter the cell's natural nucleotide synthesis pathways, leading to the formation of deoxycytidine 5'-triphosphate. A substantial amount of the radioactivity from labeled [5-3H]N4-aminocytidine administered to E. coli was found in the deoxycytidine fraction of the DNA, supporting the significance of this pathway.[1][2]

The following diagram illustrates the proposed metabolic pathways of N4-Aminocytidine in E. coli.

Quantitative Data on Metabolism and DNA Incorporation

The following tables summarize the available quantitative data on the metabolism and incorporation of N4-Aminocytidine into DNA.

Table 1: In Vitro DNA Incorporation of N4-Aminodeoxycytidine Nucleotide

| Enzyme Source | Template | Substrate Comparison | Relative Incorporation Rate | Reference |

| E. coli DNA Polymerase I | Polynucleotides | dCamTP vs. dCTP | 1/2 | [5] |

| E. coli DNA Polymerase I | Polynucleotides | dCamTP vs. dTTP | 1/30 | [5] |

Table 2: In Vivo DNA Incorporation of N4-Aminocytidine in E. coli

| N4-Aminocytidine Dose | % of [3H]N4-aminodeoxycytidine in Total Nucleosides | Reference |

| Dose-dependent | 0.01% - 0.07% | [1] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are outlines of key experimental procedures for studying the cellular uptake and metabolism of N4-Aminocytidine, based on methodologies described in the literature.

Protocol 1: Analysis of N4-Aminocytidine Incorporation into E. coli DNA

This protocol is based on the methods used to measure the incorporation of radiolabeled N4-Aminocytidine into bacterial DNA.[1]

Objective: To quantify the amount of N4-Aminocytidine incorporated into the DNA of E. coli.

Materials:

-

E. coli strain (e.g., WP2 trp)

-

[5-3H]N4-aminocytidine

-

Culture medium

-

Lysis buffer

-

DNase I, snake venom phosphodiesterase, alkaline phosphatase

-

HPLC system with a reverse-phase column

Procedure:

-

Culture E. coli to the desired cell density.

-

Add [5-3H]N4-aminocytidine to the culture and incubate for a defined period.

-

Harvest the cells by centrifugation and wash to remove extracellular radioactivity.

-

Lyse the cells and isolate the DNA using a standard DNA extraction protocol.

-

Enzymatically digest the isolated DNA to nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

Analyze the resulting nucleoside mixture by HPLC.

-

Quantify the amount of [3H]N4-aminodeoxycytidine by collecting fractions and measuring radioactivity by liquid scintillation counting.

-

Determine the total amount of nucleosides by UV absorbance to calculate the percentage of incorporation.

The following diagram illustrates the general workflow for this experiment.

Protocol 2: In Vitro DNA Polymerase Incorporation Assay

This protocol is based on in vitro studies of N4-aminodeoxycytidine triphosphate incorporation by DNA polymerase.[5]

Objective: To determine the efficiency of N4-aminodeoxycytidine 5'-triphosphate (dCamTP) incorporation into a DNA template by DNA polymerase.

Materials:

-

DNA polymerase (e.g., E. coli DNA Polymerase I)

-

DNA template (e.g., activated calf thymus DNA)

-

dATP, dGTP, dCTP, dTTP

-

Radiolabeled dNTP (e.g., [3H]dTTP)

-

N4-aminodeoxycytidine 5'-triphosphate (dCamTP)

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Prepare reaction mixtures containing the DNA template, DNA polymerase, reaction buffer, and a defined set of dNTPs.

-

To test for incorporation as a substitute for dCTP, omit dCTP from the reaction and add varying concentrations of dCamTP.

-

To test for incorporation as a substitute for dTTP, omit dTTP and add varying concentrations of dCamTP.

-

Include a radiolabeled dNTP in the reaction to monitor DNA synthesis.

-

Incubate the reactions at the optimal temperature for the DNA polymerase.

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.

-

Measure the radioactivity on the filters using a scintillation counter to determine the amount of DNA synthesis.

-

Compare the incorporation rates in the presence of dCamTP to control reactions containing the natural dNTPs.

Conclusion

The cellular uptake and metabolism of N4-Aminocytidine are key determinants of its mutagenic activity. While current knowledge is predominantly derived from studies in bacterial systems, these findings provide a solid foundation for further research. The uptake is efficient and likely mediated by nucleoside transporters. The intracellular metabolism leads to the formation of the active metabolite, N4-aminodeoxycytidine 5'-triphosphate, which is incorporated into DNA, as well as a deamination pathway that converts N4-Aminocytidine to uridine. For drug development professionals, the existing data highlights the need for further studies in mammalian systems to characterize the specific transporters involved, the kinetics of uptake and metabolism, and the potential for off-target effects. Such research will be crucial for harnessing the properties of N4-Aminocytidine and its analogs for potential therapeutic applications.

References

- 1. Mutagenic nucleoside analog N4-aminocytidine: metabolism, incorporation into DNA, and mutagenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutagenic nucleoside analog N4-aminocytidine: metabolism, incorporation into DNA, and mutagenesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. wjgnet.com [wjgnet.com]

- 5. Mutagenesis by N4-aminocytidine: induction of AT to GC transition and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

N4-Aminocytidine Mutagenesis Protocol for E. coli

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N4-aminocytidine (N4-AC) is a potent nucleoside analog mutagen that induces transition mutations in a variety of organisms, including Escherichia coli.[1][2][3][4] Its high mutagenic activity makes it a valuable tool for studies in genetics and for the development of microbial strains with desired characteristics. N4-AC exerts its mutagenic effect after being metabolized within the cell and incorporated into DNA. This document provides a detailed protocol for inducing mutagenesis in E. coli using N4-aminocytidine, along with an overview of its mechanism of action.

N4-aminocytidine is metabolized in E. coli to its active form, N4-aminodeoxycytidine 5'-triphosphate (d(N4-AC)TP).[2][5] This analog can then be incorporated into the bacterial DNA during replication. The incorporated N4-aminocytosine can mispair with adenine, leading to GC-to-AT transitions. Furthermore, d(N4-AC)TP can be misincorporated opposite template adenine, resulting in AT-to-GC transitions.[1][5] A secondary metabolic pathway involves the conversion of N4-aminocytidine to uridine by cytidine deaminase.[1][3]

Data Summary

The mutagenic potency of N4-aminocytidine is directly correlated with its incorporation into DNA. The following tables summarize key quantitative data from studies on N4-AC mutagenesis in E. coli.

Table 1: N4-Aminocytidine Incorporation and Mutation Frequency in E. coli

| N4-Aminocytidine Concentration (µM) | N4-Aminodeoxycytidine in DNA (% of total nucleosides) | Trp+ Revertants per 10^8 cells |

| 1 | 0.01 | ~100 |

| 5 | 0.04 | ~400 |

| 10 | 0.07 | ~700 |

Data synthesized from studies demonstrating a linear relationship between N4-aminodeoxycytidine content in DNA and mutation frequency.[1][3]

Table 2: In Vitro Incorporation Efficiency of N4-Aminodeoxycytidine Triphosphate

| Nucleotide Analog | Incorporation Opposite Template Base | Rate of Incorporation (Analog vs. Natural Nucleotide) |

| d(N4-AC)TP | Guanine (as a Cytosine analog) | 1/2 |

| d(N4-AC)TP | Adenine (as a Thymine analog) | 1/30 |

This data demonstrates the molecular basis for N4-AC induced transitions.[5]

Experimental Protocols

This protocol outlines the steps for inducing mutations in E. coli using N4-aminocytidine.

Materials

-

E. coli strain (e.g., WP2 (trp), HF4704 (thy))

-

Luria-Bertani (LB) broth or other suitable growth medium

-

N4-aminocytidine solution (sterile)

-

Phosphate-buffered saline (PBS), sterile

-

Plates for selection/screening of mutants (e.g., minimal media for auxotrophic reversion, or media containing an antibiotic for resistance screening)

-

Incubator (37°C)

-

Shaking incubator

-

Spectrophotometer

-

Centrifuge and sterile tubes

Protocol

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth.

-

Incubate overnight at 37°C with shaking.

-

-

Sub-culturing:

-

The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth.

-

Incubate at 37°C with shaking until the culture reaches the exponential growth phase (an OD600 of approximately 0.4-0.6).

-

-

N4-Aminocytidine Treatment:

-

Add N4-aminocytidine to the exponentially growing culture to a final concentration of 1-10 µM. A dose-response curve can be generated by testing a range of concentrations.

-

Continue to incubate the culture at 37°C with shaking for a period equivalent to one to two generations (approximately 30-60 minutes).

-

-

Cell Harvesting and Washing:

-

Harvest the cells by centrifugation at 5000 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in an equal volume of sterile PBS to wash away residual N4-aminocytidine.

-

Repeat the centrifugation and washing step at least once.

-

-

Plating for Mutants and Viable Counts:

-

After the final wash, resuspend the cell pellet in 1 mL of sterile PBS.

-

Make a series of 10-fold dilutions of the cell suspension in PBS.

-

Plate appropriate dilutions onto selective media to screen for the desired mutant phenotype (e.g., tryptophan-free minimal media for Trp+ revertants).

-

Plate appropriate dilutions onto non-selective media (e.g., LB agar) to determine the total viable cell count.

-

Incubate all plates at 37°C for 24-48 hours, or until colonies are visible.

-

-

Calculation of Mutation Frequency:

-

Count the number of mutant colonies on the selective plates and the total number of viable colonies on the non-selective plates.

-

Calculate the mutation frequency as the number of mutant colonies divided by the total number of viable cells.

-

Visualizations

N4-Aminocytidine Mutagenesis Workflow

Caption: Experimental workflow for N4-aminocytidine-induced mutagenesis in E. coli.

Mechanism of N4-Aminocytidine Mutagenesis

Caption: Metabolic and mutagenic pathways of N4-aminocytidine in E. coli.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mutagenic nucleoside analog N4-aminocytidine: metabolism, incorporation into DNA, and mutagenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutagenic nucleoside analog N4-aminocytidine: metabolism, incorporation into DNA, and mutagenesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N4-aminocytidine, a nucleoside analog that has an exceptionally high mutagenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutagenesis by N4-aminocytidine: induction of AT to GC transition and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N4-Aminocytidine in Forward Genetics Screens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forward genetics is a powerful unbiased approach to identify genes responsible for a particular phenotype. This process typically involves inducing random mutations within an organism's genome and then screening for individuals that display the trait of interest. N4-Aminocytidine is a potent chemical mutagen that serves as a valuable tool for these screens. It is a cytidine analog that, once metabolized, is incorporated into DNA during replication, primarily causing AT to GC transition mutations.[1][2] This document provides detailed application notes and protocols for the effective use of N4-Aminocytidine in forward genetics screens.

Mechanism of Action

N4-Aminocytidine exerts its mutagenic effect through a well-defined mechanism. Following uptake by the cell, it is metabolized into N4-aminodeoxycytidine 5'-triphosphate (d(aC)TP).[1][2] During DNA replication, this analog can be incorporated into the newly synthesized strand. Due to its chemical structure, it can be ambiguously read by DNA polymerase. It can be incorporated as a substitute for cytosine and, less frequently, as a substitute for thymine.[1] When the N4-aminocytosine residue is in the template strand, it is predominantly read as cytosine, leading to the incorporation of guanine.[1] This process ultimately results in a stable AT to GC transition mutation in the subsequent round of DNA replication.

Caption: Metabolic activation and mutagenic mechanism of N4-Aminocytidine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of N4-Aminocytidine as a mutagen. It is important to note that optimal concentrations and resulting mutation frequencies are highly dependent on the specific cell type or organism and must be determined empirically.

Table 1: In Vitro Incorporation of N4-Aminodeoxycytidine 5'-triphosphate

| Parameter | Value | Reference |

| Incorporation rate relative to cytosine | 1/2 | [1] |

| Incorporation rate relative to thymine | 1/30 | [1] |

Table 2: N4-Aminocytidine Mutagenesis in E. coli

| N4-Aminocytidine Dose | N4-aminodeoxycytidine in DNA (% of total nucleosides) | Resulting Mutation Frequency | Reference |

| Dose-dependent | 0.01% to 0.07% | Linearly correlated with incorporation | [2][3] |

Table 3: General Guidelines for Chemical Mutagen Concentrations (to be adapted for N4-Aminocytidine)

| Organism/Cell Type | Starting Concentration Range | Exposure Time | Considerations |

| Bacteria (E. coli) | 1 - 50 µg/mL | 30 min - 2 hours | Test for cytotoxicity; aim for 20-50% survival. |

| Yeast (S. cerevisiae) | 10 - 100 µg/mL | 1 - 4 hours | Dependent on cell wall permeability. |

| Mammalian Cells | 0.1 - 10 µg/mL | 12 - 24 hours | High cytotoxicity expected; requires careful titration. |

Experimental Protocols

Protocol 1: Determination of Optimal N4-Aminocytidine Concentration (Cytotoxicity Assay)

Objective: To determine the concentration of N4-Aminocytidine that results in an acceptable level of cell survival (typically 20-50%) for mutagenesis.

Materials:

-

Target cells (bacterial, yeast, or mammalian)

-

Appropriate culture medium

-

N4-Aminocytidine stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

-

96-well microtiter plates

-

Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Serial Dilutions: Prepare a series of dilutions of the N4-Aminocytidine stock solution in culture medium.

-

Treatment: Add the different concentrations of N4-Aminocytidine to the wells containing the cells. Include untreated and solvent-only controls.

-

Incubation: Incubate the plate for a period equivalent to the intended mutagenesis exposure time.

-

Cell Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determination of Working Concentration: Plot cell viability against N4-Aminocytidine concentration to determine the concentration that yields the desired survival rate (e.g., LD20-LD50).

Protocol 2: N4-Aminocytidine Mutagenesis for Forward Genetics Screen (General Workflow)

Objective: To induce random mutations in a population of organisms or cells for subsequent phenotypic screening.

Materials:

-

Target organisms or cells

-

N4-Aminocytidine at the predetermined optimal concentration

-

Appropriate growth medium and culture vessels

-

Quenching solution (if applicable, e.g., sterile buffer for washing)

Procedure:

-